

# Seviteronel clinical development status 2024

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Clinical Development Summary of Seviteronel

| Development Aspect       | Prostate Cancer (mCRPC)                                                                 | Breast Cancer                                                                          |
|--------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Highest Phase Reached    | Phase II [1]                                                                            | Phase II [2]                                                                           |
| Recommended Phase 2 Dose | Not well-tolerated [1] [3]                                                              | 450 mg once daily [4]                                                                  |
| Key Efficacy Findings    | Limited efficacy; 1 of 17 patients had a PSA decline >50% [3]                           | Clinical benefit observed in some patients with TNBC and ER+ cancer at 450 mg dose [4] |
| Primary Safety Findings  | Poorly tolerated; significant CNS toxicity (concentration impairment, delirium) [1] [3] | Generally well-tolerated at 450 mg; DLTs (confusional state) at higher doses [4]       |
| Current Status           | Development discontinued (not warranted based on trial results) [1] [3]                 | Available for Licensing [2]                                                            |

## Detailed Analysis of Clinical Trials

The divergent outcomes in prostate and breast cancer trials highlight the context-dependent nature of **seviteronel**'s therapeutic potential.

- **Prostate Cancer (mCRPC):** A Phase II study in patients who had progressed on enzalutamide found **seviteronel** was **not well tolerated**. The most common adverse events included concentration impairment, fatigue, tremor, and nausea. The study was closed prematurely due to the "magnitude of toxicity" and a clinically insignificant response rate, leading researchers to conclude that further investigation was not warranted [1] [3].
- **Breast Cancer:** A Phase I study in women with advanced triple-negative (TNBC) or ER+ breast cancer established a recommended Phase II dose of **450 mg once daily**. Dose-limiting toxicities like confusional state and delirium were observed at higher doses (750 mg and 600 mg). At the 450 mg dose, the drug was generally well-tolerated and showed a clinical benefit rate, with some patients achieving stable disease at 16 or 24 weeks, though no objective tumor shrinkage was reported [4].

## Mechanism of Action and Experimental Rationale

**Seviteronel** is an oral, small molecule drug with a **dual mechanism of action** [4] [5]:

- **Inhibits androgen production:** It is a selective inhibitor of the cytochrome P450c17a (CYP17) enzyme, specifically its 17,20-lyase activity. This blocks the production of androgens.
- **Blocks androgen signaling:** It acts as a competitive antagonist of the androgen receptor (AR), preventing androgens from activating pathways that drive tumor growth.

This dual action made it a compelling candidate for cancers driven by AR signaling. Its ~10-fold selectivity for lyase over hydroxylase inhibition was a key feature, aiming to minimize steroid supplementation side effects seen with other CYP17 inhibitors like abiraterone [5].

The diagram below illustrates how **seviteronel** targets the androgen signaling pathway in cancer cells.



[Click to download full resolution via product page](#)

*Seviteronel's dual mechanism of action against androgen signaling in cancer cells.*

## Experimental Protocol Overview

For a detailed understanding, here is a summary of the methodology from the key Phase I breast cancer trial [4]:

- **Study Design:** Open-label, dose de-escalation study.

- **Patient Population:** Women with locally advanced or metastatic ER+ or triple-negative breast cancer. The ER+ patients were postmenopausal and had disease progression after at least one line of endocrine therapy.
- **Dosing Cohorts:** Sequential cohorts received **seviteronel** orally at 750 mg, 600 mg, and 450 mg once daily.
- **Primary Objectives:** Determine safety, tolerability, and the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were defined as any Grade 3 or higher adverse event related to **seviteronel** occurring in the first 28-day cycle.
- **Key Assessments:**
  - **Safety:** Monitored via NCI CTCAE criteria.
  - **Efficacy:** Evaluated as clinical benefit rate (stable disease, partial or complete response) at 16 weeks for TNBC and 24 weeks for ER+ cancer, using RECIST 1.1 criteria.

## Conclusion for Researchers

In summary, the clinical narrative for **seviteronel** is one of unfulfilled promise. Despite a sound mechanistic rationale and some encouraging early results in breast cancer, its development path was ultimately halted by significant toxicity, particularly in the intended prostate cancer population. Its current status as "Available for Licensing" suggests that the asset is dormant, and its future would depend on a new developer formulating a strategy to overcome these documented challenges.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]
2. - Innocrin Pharmaceuticals - AdisInsight Seviteronel [adisinsight.springer.com]
3. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic... [pmc.ncbi.nlm.nih.gov]
4. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
5. - Wikipedia Seviteronel [en.wikipedia.org]

To cite this document: Smolecule. [Seviteronel clinical development status 2024]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-clinical-development-status-2024>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)